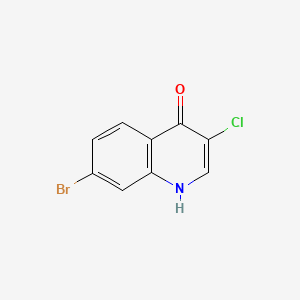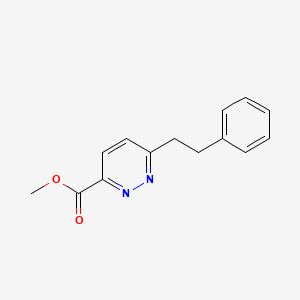
Methyl 6-phenethylpyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-phenethylpyridazine-3-carboxylate” is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.2781. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “Methyl 6-phenethylpyridazine-3-carboxylate”. However, similar compounds such as methyl pyrazolo[4,3-b]pyridine-6-carboxylates have been synthesized by reacting N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux2.
Molecular Structure Analysis
The molecular structure of “Methyl 6-phenethylpyridazine-3-carboxylate” is based on its molecular formula C14H14N2O21. However, the specific structural details such as bond lengths and angles are not available in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 6-phenethylpyridazine-3-carboxylate” are not available in the search results. However, carboxylic acids, which are structurally similar to this compound, are known to undergo a variety of reactions, including reactions involving the O−H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-phenethylpyridazine-3-carboxylate” are not fully available in the search results. However, it is known that it should be stored sealed in a dry environment at 2-8°C4.
科学的研究の応用
Applications in Cancer Treatment and Molecular Research
Temozolomide's Role in Pediatric Brain Tumors : Temozolomide, a DNA-methylating agent with good antitumor activity, has been evaluated for its antitumor activity against various pediatric brain tumors. Despite its limited efficacy in some cases, its combination with other compounds is suggested for further exploration in clinical trials. The methylation status of specific DNA promoters could be predictive of its efficacy (Barone et al., 2006).
MGMT in Tissues and Tumors : The enzyme O(6)-Methylguanine-DNA methyltransferase (MGMT) plays a critical role in repairing DNA damage caused by alkylating agents. Its expression levels are significant for understanding cancer susceptibility and the therapeutic success of treatments involving O(6)-alkylating drugs (Christmann et al., 2011).
Levulinic Acid in Drug Synthesis : Levulinic acid, derived from biomass, has been identified as a key building block in drug synthesis. It presents a flexible, diverse, and cost-effective option for synthesizing various chemicals and has potential applications in medicine (Zhang et al., 2021).
Novel Synthesis Methods for Heteroaromatics : Research has led to the discovery of new rearrangements and the correction of previously assigned structures in the synthesis of heteroaromatic compounds. These findings are crucial for the development of novel synthetic methods and have implications for drug synthesis (Moustafa et al., 2017).
Biochemical and Molecular Insights
Methylene Blue in Neuroprotection : Methylene Blue has been explored for its memory-enhancing and neuroprotective properties, offering insights into novel neurobiological approaches for treating memory impairment and neurodegeneration associated with mitochondrial dysfunction (Rojas et al., 2012).
Methylglyoxal and Its Biological Implications : The metabolism and toxicity of Methylglyoxal, a strong DNA alkylating agent, have been extensively studied. Its role in energy production, free radical generation, and cell killing, alongside its potential in disease development, highlights the importance of understanding alpha-oxoaldehyde metabolism (Kalapos, 1999).
Safety And Hazards
Specific safety and hazard information for “Methyl 6-phenethylpyridazine-3-carboxylate” is not available in the search results.
将来の方向性
The future directions for the study and application of “Methyl 6-phenethylpyridazine-3-carboxylate” are not available in the search results. However, given its structural similarity to other carboxylic acids and pyridine derivatives, it may have potential applications in various fields of research.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed and specific information, please refer to scientific literature or contact a chemical supplier.
特性
IUPAC Name |
methyl 6-(2-phenylethyl)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)13-10-9-12(15-16-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLSEWANKURSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745295 |
Source


|
| Record name | Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-phenethylpyridazine-3-carboxylate | |
CAS RN |
142054-81-7 |
Source


|
| Record name | Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
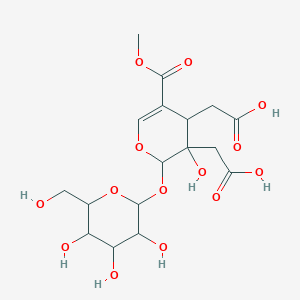
![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)

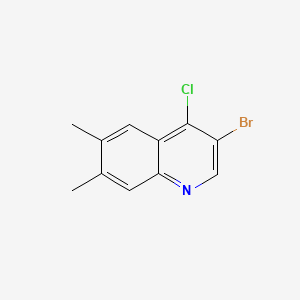
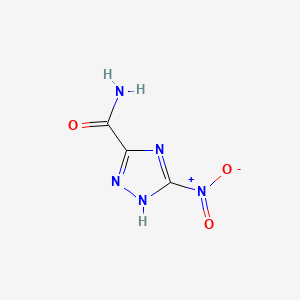
![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)
![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)
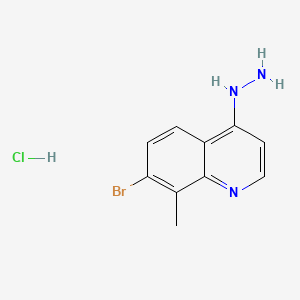
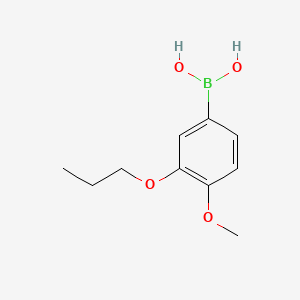
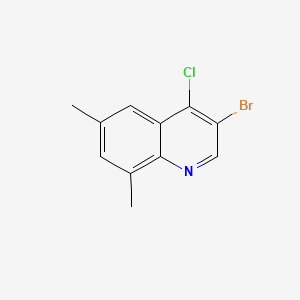
![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)
